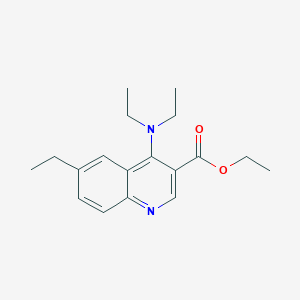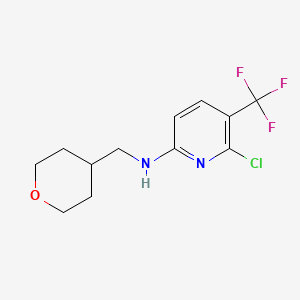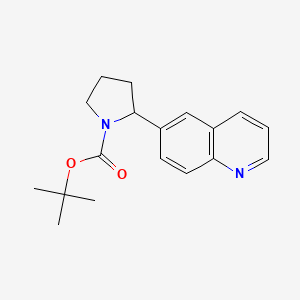![molecular formula C16H22N2S B11833804 (2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)
(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine can be achieved through a series of chemical reactions involving the formation of the pyrrolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the use of copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key 2-iminoethan-1-one intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve this.
化学反应分析
Types of Reactions
(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield the corresponding alcohols.
科学研究应用
(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism by which (2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
相似化合物的比较
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
This compound is unique due to its specific structural features and the presence of the pyrrolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H22N2S |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
(2R,4aR,7aS)-2-methyl-7a-[(4-methylphenyl)sulfanylmethyl]-1,2,4a,5,6,7-hexahydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H22N2S/c1-12-3-7-15(8-4-12)19-11-16-10-17-9-14(16)6-5-13(2)18-16/h3-8,13-14,17-18H,9-11H2,1-2H3/t13-,14-,16+/m1/s1 |
InChI 键 |
BHOULRGRQBARHC-FMKPAKJESA-N |
手性 SMILES |
C[C@@H]1C=C[C@@H]2CNC[C@]2(N1)CSC3=CC=C(C=C3)C |
规范 SMILES |
CC1C=CC2CNCC2(N1)CSC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)








![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
